![molecular formula C8H10N2O2 B13891452 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl . This reaction forms the oxazine ring, which is then further functionalized to introduce the hydroxymethyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using reagents such as KMnO4 or PCC.
Reduction: The oxazine ring can be reduced to a more saturated form using hydrogenation catalysts like Pd/C.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like SOCl2 followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: KMnO4, PCC, and other oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: SOCl2 for chlorination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated oxazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
- 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Uniqueness
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 6-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol |
InChI |
InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)12-4-3-9-7/h1-2,9,11H,3-5H2 |
InChIキー |
HWSDEBYHFXWMSK-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(N1)C=CC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)
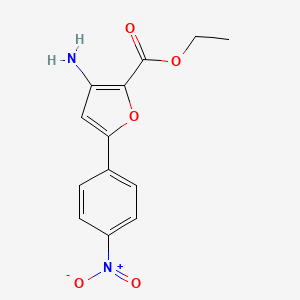
![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
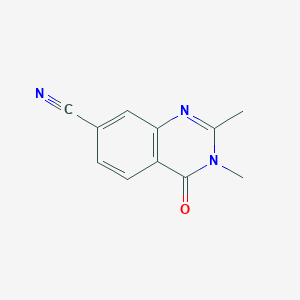
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
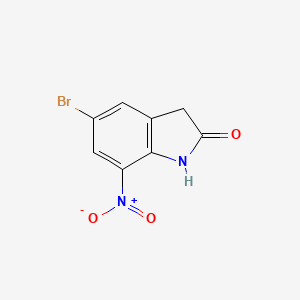
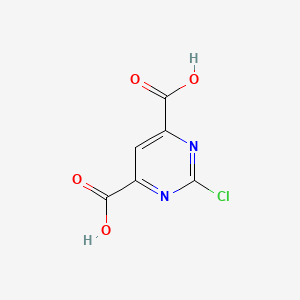
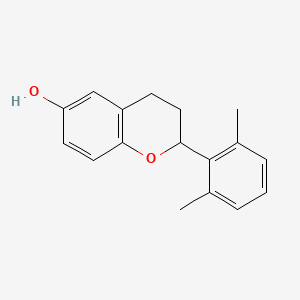
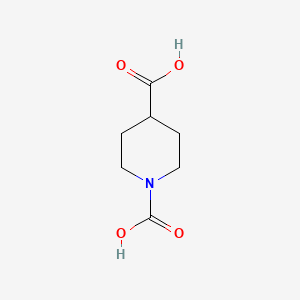

![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
